molecular formula C14H9ClN4O3 B10946511 4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B10946511
M. Wt: 316.70 g/mol
InChI Key: CYZGIDDCDXMHFQ-UHFFFAOYSA-N
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Description

4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with a chloropyrazole group. The final step involves the coupling of this intermediate with benzoic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Chloropyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C14H9ClN4O3

Molecular Weight

316.70 g/mol

IUPAC Name

4-[(3-chloropyrazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C14H9ClN4O3/c15-10-11(18-19-7-1-6-16-12(10)19)13(20)17-9-4-2-8(3-5-9)14(21)22/h1-7H,(H,17,20)(H,21,22)

InChI Key

CYZGIDDCDXMHFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)O)Cl)N=C1

Origin of Product

United States

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